4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
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Overview
Description
4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine ring substituted with methoxyphenyl, methyl groups, and cyano groups. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization under acidic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it valuable in the development of new chemical entities.
Biology: In biological research, 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is studied for its potential biological activities. It may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the design of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile exerts its effects involves interactions with molecular targets and pathways. The cyano groups and methoxyphenyl moiety play crucial roles in binding to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile: Similar structure but with a hydroxy group instead of methoxy.
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile: Lacks the methoxyphenyl group.
4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid: Similar but with carboxylic acid groups instead of cyano groups.
Uniqueness: 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile stands out due to its combination of methoxyphenyl and cyano groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-13(8-17)16(14(9-18)11(2)19-10)12-6-4-5-7-15(12)20-3/h4-7,16,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBZZUBZRCBRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=C2OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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